molecular formula C16H16ClNO3 B5795941 4-(benzyloxy)-3-chloro-5-ethoxybenzamide

4-(benzyloxy)-3-chloro-5-ethoxybenzamide

Cat. No.: B5795941
M. Wt: 305.75 g/mol
InChI Key: BAQXGADCDRNPHC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzamide is a synthetic benzamide derivative intended for research and laboratory use. This compound features a benzamide core substituted with a benzyloxy group at the 4-position, a chloro group at the 3-position, and an ethoxy group at the 5-position, a pattern seen in other researched benzamides . Substituted benzamides are a significant class of compounds in medicinal chemistry and chemical biology. The amide functional group is a key motif, and its properties can be tuned by the substituents on the nitrogen atom and the aromatic ring; substitution with electronegative atoms can influence amide resonance, leading to pyramidalization of the nitrogen and altered reactivity . The specific substitution pattern on the benzene ring suggests potential applications as a synthetic intermediate or building block for the development of pharmacologically active molecules. Related benzamide compounds have been investigated for various therapeutic targets . Researchers can utilize this compound in areas such as method development, organic synthesis, and as a precursor for further chemical transformation. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-2-20-14-9-12(16(18)19)8-13(17)15(14)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQXGADCDRNPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)N)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzyl chloride. This can be achieved by reacting 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the Chloro and Ethoxy Groups: The next step involves the chlorination of the benzyloxy intermediate using a chlorinating agent like thionyl chloride. Subsequently, the ethoxy group can be introduced through an etherification reaction using ethanol and a suitable catalyst.

    Amidation: The final step involves the conversion of the intermediate to the benzamide by reacting it with an amine, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-chloro-5-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-3-chloro-5-ethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-chloro-5-ethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(benzyloxy)-3-chloro-5-ethoxybenzamide with other benzamide derivatives and related compounds, emphasizing structural and functional differences:

Compound Name Substituents Molecular Formula Key Properties/Applications
This compound 4-benzyloxy, 3-Cl, 5-ethoxy C₁₆H₁₆ClNO₃ Unknown pharmacological activity; high lipophilicity due to benzyloxy and ethoxy groups.
Metolazone (2-amino-4-chloro-5-sulfamoylbenzamide) 4-Cl, 5-sulfamoyl, 2-amino C₁₁H₁₅ClN₃O₂S Diuretic; inhibits sodium reabsorption in kidneys. Sulfamoyl group enhances solubility in water .
Bumetanide (3-amino-5-sulfamoyl-4-phenoxybenzoic acid) 3-amino, 4-phenoxy, 5-sulfamoyl C₁₇H₂₀N₂O₅S Loop diuretic; phenoxy group increases membrane permeability. Carboxylic acid improves bioavailability .
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide 3,5-diCl, N-(1,1-dimethylpropynyl) C₁₁H₁₀Cl₂N₂O Herbicide; propynyl group enhances stability under UV light. Higher chlorine content increases toxicity .

Structural and Functional Insights

  • Lipophilicity : The benzyloxy and ethoxy groups in this compound confer greater lipophilicity compared to sulfamoyl-containing analogs like Metolazone. This may limit aqueous solubility but improve blood-brain barrier penetration.
  • Bioactivity: Unlike Metolazone and Bumetanide, which have well-defined diuretic actions, the pharmacological profile of this compound remains uncharacterized.
  • Synthetic Complexity : The compound’s synthesis likely requires rigorous protection/deprotection steps due to competing reactivities of the benzyloxy and ethoxy groups, unlike simpler analogs such as 3,5-dichloro-N-(1,1-dimethylpropynyl)benzamide .

Research Findings and Data Gaps

  • Thermodynamic Data: No melting point, boiling point, or logP values are available for this compound in the provided evidence.
  • Pharmacological Studies : Absence of in vitro or in vivo data limits its comparison with clinically used benzamides.
  • Stability: The chlorine atom at the 3-position may enhance stability against metabolic degradation compared to non-halogenated analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(benzyloxy)-3-chloro-5-ethoxybenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a benzamide precursor (e.g., 3-chloro-5-ethoxybenzoic acid) with benzyl bromide in ethanol using acetic acid as a catalyst (5 drops per 0.001 mol substrate) under reduced pressure . Optimization involves adjusting solvent polarity (ethanol vs. DMF), reaction time (4–8 hours), and temperature (80–100°C). Monitoring via TLC or HPLC is critical to track intermediates.
  • Data Analysis : Yield improvements are achieved by isolating reactive intermediates (e.g., acid chlorides) and using inert atmospheres to suppress side reactions like hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Look for aromatic protons split into distinct patterns due to substituents (e.g., benzyloxy OCH2 at δ 4.8–5.2 ppm, ethoxy OCH2 at δ 1.3–1.5 ppm).
  • ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm; chlorine and ethoxy groups induce deshielding in adjacent carbons .
    • IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do substituent positions (benzyloxy, chloro, ethoxy) influence the compound’s reactivity in medicinal chemistry applications?

  • Steric and Electronic Effects :

  • The 3-chloro group directs electrophilic substitution to the 5-position, while the 4-benzyloxy group enhances solubility for biological assays .
  • Ethoxy at the 5-position reduces steric hindrance compared to bulkier substituents, enabling better receptor binding .
    • Comparative Table :
Substituent PositionReactivity ImpactBiological Activity
3-ChloroElectrophilic directingEnhances halogen bonding
4-BenzyloxySolubility modifierImproves pharmacokinetics
5-EthoxySteric reductionFacilitates enzyme inhibition

Q. What experimental strategies resolve contradictions in reported biological activity data for benzamide derivatives?

  • Case Study : Discrepancies in IC50 values for enzyme inhibition (e.g., kinase assays) may arise from assay conditions (pH, temperature) or impurity profiles.

  • Resolution :

Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays).

Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).

Control Experiments : Compare with structurally validated analogs (e.g., 3-chloro-4-ethoxy-5-fluorobenzamide) to isolate substituent effects .

Q. How can computational modeling predict the binding affinity of this compound to target proteins?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with active sites (e.g., PARP-1 or HDACs).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
    • Validation : Compare predicted binding energies with experimental IC50 values. A strong correlation (R² > 0.8) validates the model .

Methodological Guidance

Q. What are best practices for scaling up the synthesis of this compound while maintaining yield?

  • Key Considerations :

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks during benzylation.
  • Workup : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for large batches.
  • Yield Table :
Scale (mmol)SolventYield (%)Purity (%)
10Ethanol6592
100DMF7895

Q. How should researchers design structure-activity relationship (SAR) studies for this compound?

  • Design Framework :

Core Modifications : Synthesize analogs with varying substituents (e.g., replacing benzyloxy with methoxy).

Bioassay Panel : Test against diverse targets (e.g., cancer cell lines, bacterial enzymes).

Data Correlation : Use multivariate analysis to link substituent properties (Hammett σ, logP) to activity .

Data Interpretation Tables

Table 1 : Comparative Biological Activity of Analogous Benzamides

CompoundTarget EnzymeIC50 (µM)Selectivity Index
4-(Benzyloxy)-3-chloro-5-ethoxyHDAC80.4512.3
3-Chloro-4-ethoxy-5-fluorobenzamidePARP-11.28.7
N-(3-chloro-4-cyanophenyl)-4-ethoxyKinase X3.85.1

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